molecular formula C17H13Cl2NOS B11148147 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11148147
M. Wt: 350.3 g/mol
InChI Key: TXMJONAFZFCMCN-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzothiophene core substituted with dichloro and dimethylphenyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of 1-benzothiophene-2-carboxamide followed by the introduction of the dimethylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3 g/mol

IUPAC Name

3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c1-9-6-7-11(8-10(9)2)20-17(21)16-15(19)14-12(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21)

InChI Key

TXMJONAFZFCMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C

Origin of Product

United States

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